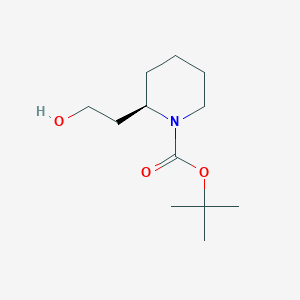

(R)-1-N-Boc-piperidine-2-ethanol

Übersicht

Beschreibung

(R)-1-N-Boc-piperidine-2-ethanol is a chiral compound that serves as a valuable intermediate in the synthesis of various piperidine alkaloids. The presence of a stereocenter at the second carbon of the piperidine ring, along with a protected alcohol group, makes it a versatile starting material for enantioselective synthesis .

Synthesis Analysis

The enzymatic resolution of N-Boc-piperidine-2-ethanol has been achieved through the use of two enzymes, Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivity. This process allows for the discrimination of remote stereocenters and provides access to both enantiomers of N-Boc-piperidine-2-ethanol, which can be used for the synthesis of piperidine alkaloids such as sedamine and allosedamine . Additionally, the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using chiral ligands has led to the highly enantioselective synthesis of various 2-substituted piperidines .

Molecular Structure Analysis

The molecular structure of intermediates and derivatives of (R)-1-N-Boc-piperidine-2-ethanol has been studied using X-ray crystallography. For instance, the X-ray analysis of a related piperidine compound has been reported, which provides insights into the stereochemistry of such molecules . Moreover, the geometry of new heterocyclic systems derived from piperidine alcohols has been explored through spectroscopic methods and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of (R)-1-N-Boc-piperidine-2-ethanol and its derivatives has been demonstrated in various reactions. For example, the oxidation of a related phenyl-substituted piperidine ethanol with bromine has been described, leading to the formation of piperidin-2-one, which is a key intermediate in the synthesis of stenusine . A Rh(II)-catalyzed tandem cyclization of aliphatic N-sulfonyl triazoles and alcohols has been developed for the diastereoselective synthesis of 6-alkoxy piperidin-3-ones, which can be rendered asymmetric by using chiral alcohols . Furthermore, a protecting-group-directed regio- and stereoselective oxymercuration-demercuration reaction has been utilized for the synthesis of piperidine alkaloids containing amino alcohol units .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-N-Boc-piperidine-2-ethanol are influenced by its functional groups and stereochemistry. The Boc-protected alcohol group provides stability and allows for selective reactions at other sites of the molecule. The stereocenter at the second carbon is crucial for the enantioselective properties of the compound, which is important for the synthesis of chiral molecules. The enzymatic kinetic resolution and CDR methods mentioned provide access to the compound with high enantiomeric purity, which is essential for its use in the synthesis of enantioselective targets .

Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Synthesis of Alkaloids

(R)-1-N-Boc-piperidine-2-ethanol has been utilized in the enzymatic resolution process, specifically in the remote stereocenter discrimination of N-Boc-piperidine-2-ethanol. This process involves sequential transesterification mediated by two enzymes, Lipase PS and porcine pancreatic lipase, which show opposite enantioselectivity. This method has been instrumental in the synthesis of piperidine alkaloids, such as the enantiomers of sedamine and allosedamine (Angoli et al., 2003).

Preparation of Piperidin-2-one

The compound has also been used in the efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one, and further applied in the synthesis of (2′S,3R)-(+)-stenusine. This involves the oxidation of (2′ R )-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol with bromine (Castro et al., 2005).

Asymmetric Intramolecular Dehydrative N-allylation

A cationic CpRu complex has been used to catalyze asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, including (R)-1-N-Boc-piperidine-2-ethanol. This process facilitates the creation of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles (Seki, Tanaka, & Kitamura, 2012).

In Pharmaceutical Synthesis and Analysis

The compound has been utilized in the pharmaceutical sector for the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using reversed phase and normal phase liquid chromatography. This is particularly significant in the quality control and purity analysis of pharmaceutical compounds (Zhou et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound.

Zukünftige Richtungen

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas that need further investigation, and the compound’s role in advancing scientific knowledge.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363813 | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-N-Boc-piperidine-2-ethanol | |

CAS RN |

250249-85-5 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250249-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 250249-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)